molecular formula C21H27NO B5892832 4-benzyl-1-(2-ethoxybenzyl)piperidine

4-benzyl-1-(2-ethoxybenzyl)piperidine

Cat. No.: B5892832
M. Wt: 309.4 g/mol
InChI Key: NOKXTCFCJQKIAJ-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-ethoxybenzyl)piperidine is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1-(2-ethoxybenzyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through a similar nucleophilic substitution reaction, using an ethoxybenzyl halide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxybenzyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the piperidine ring or the benzyl groups, potentially converting them into more saturated derivatives.

    Substitution: The benzyl and ethoxybenzyl groups can participate in various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halides and nucleophiles are common reagents for substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid, ethoxybenzaldehyde, ethoxybenzoic acid.

    Reduction: Saturated piperidine derivatives, reduced benzyl derivatives.

    Substitution: Various substituted benzyl and ethoxybenzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies, particularly in receptor binding assays.

    Medicine: It could be investigated for its pharmacological properties, such as its potential as a central nervous system agent.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2-ethoxybenzyl)piperidine would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with neurotransmitter receptors or enzymes in the central nervous system. The benzyl and ethoxybenzyl groups could facilitate binding to specific molecular targets, influencing the compound’s activity and potency.

Comparison with Similar Compounds

    4-Benzylpiperidine: A simpler analog without the ethoxybenzyl group, used in various research applications.

    1-Benzyl-4-piperidone: Another related compound with a ketone group, often used as a building block in organic synthesis.

    4-(2-Methoxybenzyl)piperidine: Similar structure with a methoxy group instead of an ethoxy group, potentially altering its chemical properties and applications.

Uniqueness: 4-Benzyl-1-(2-ethoxybenzyl)piperidine stands out due to the presence of both benzyl and ethoxybenzyl groups, which may confer unique chemical reactivity and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

4-benzyl-1-[(2-ethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-2-23-21-11-7-6-10-20(21)17-22-14-12-19(13-15-22)16-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKXTCFCJQKIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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